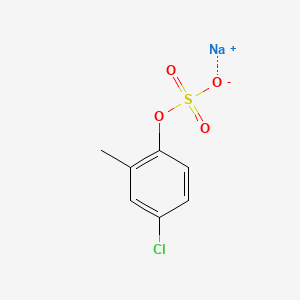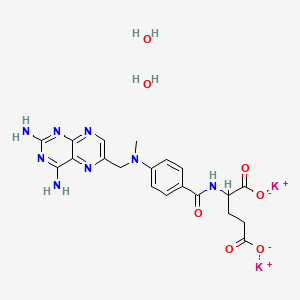
DL-Methotrexate dipotassium salt dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Methotrexate dipotassium salt dihydrate is a chemical compound with the molecular formula C20H20N8O5•2K•2H2O and a molecular weight of 566.65 . It is also known by its alternate names, such as N-[4-[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamic acid dipotassium salt dihydrate . This compound is primarily used in biochemical and proteomics research .
Métodos De Preparación
The synthesis of DL-Methotrexate dipotassium salt dihydrate involves several steps, including the reaction of 2,4-diamino-6-pteridinylmethylamine with 4-formylbenzoic acid, followed by the addition of glutamic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Análisis De Reacciones Químicas
DL-Methotrexate dipotassium salt dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents such as halogens or alkyl groups can lead to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
DL-Methotrexate dipotassium salt dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic applications, particularly in cancer research, due to its structural similarity to methotrexate, a known chemotherapeutic agent.
Industry: The compound is used in the development of new chemical processes and materials.
Mecanismo De Acción
The mechanism of action of DL-Methotrexate dipotassium salt dihydrate involves its interaction with specific molecular targets and pathways. It is believed to inhibit the enzyme dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
DL-Methotrexate dipotassium salt dihydrate can be compared with other similar compounds, such as:
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another folic acid antagonist with similar biochemical properties.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis.
Propiedades
Fórmula molecular |
C20H24K2N8O7 |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
dipotassium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;dihydrate |
InChI |
InChI=1S/C20H22N8O5.2K.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;;2*1H2/q;2*+1;;/p-2 |
Clave InChI |
YGBUKLKHEDROGE-UHFFFAOYSA-L |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


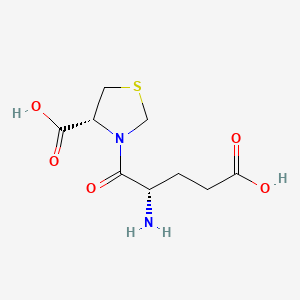
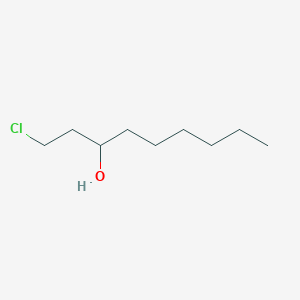
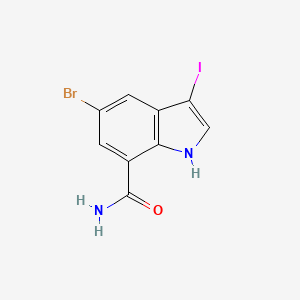
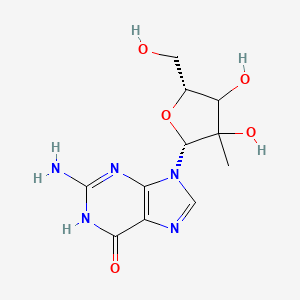
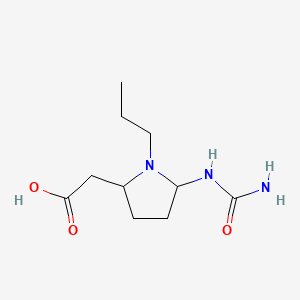
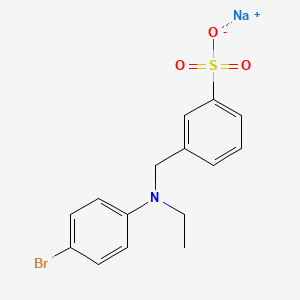
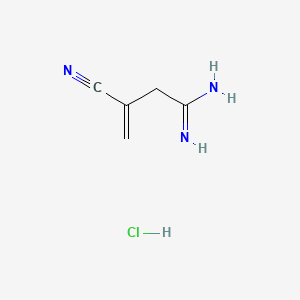
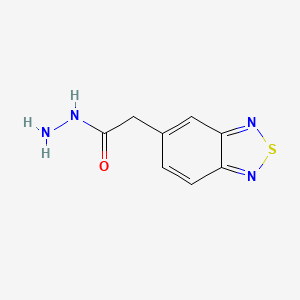
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
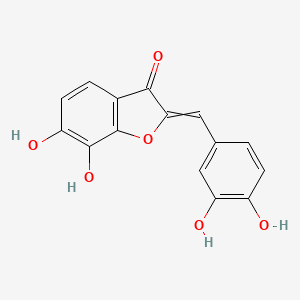
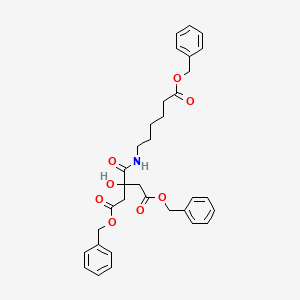
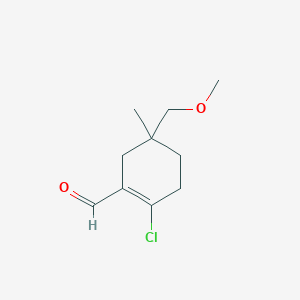
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
